4-(2-Amino-ethyl)-2-methyl-benzonitrile
Description
4-(2-Amino-ethyl)-2-methyl-benzonitrile is a benzonitrile derivative featuring an aminoethyl substituent at the para position (C4) and a methyl group at the ortho position (C2) of the aromatic ring.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2-methylbenzonitrile |
InChI |
InChI=1S/C10H12N2/c1-8-6-9(4-5-11)2-3-10(8)7-12/h2-3,6H,4-5,11H2,1H3 |
InChI Key |
LWWIIKARFLCKBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCN)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
a) 4-((2-(Methylamino)ethoxy)methyl)benzonitrile Hydrochloride ()
- Structure: Features a methoxyethylamino group (-OCH₂CH₂N(CH₃)) linked via a methylene bridge to the benzene ring.
- Key Differences : The substituent is bulkier and contains an ether linkage, enhancing polarity. The hydrochloride salt improves solubility in polar solvents.
b) 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile ()
- Structure: An ethylamino group bridges the benzonitrile ring and a 2-chlorophenyl moiety.
- The lack of a methyl group at C2 simplifies steric hindrance.
- Applications : Likely serves as a synthetic intermediate for bioactive molecules due to the chlorophenyl group’s prevalence in drug design .
c) 2-[4-(Azidomethyl)phenyl]benzonitrile ()
- Structure : Contains an azidomethyl (-CH₂N₃) group at the para position.
- Key Differences: The azide group offers click-chemistry compatibility, contrasting with the aminoethyl group’s nucleophilic properties.
- Crystallography: Crystal data (monoclinic, P1 space group, a=8.0763 Å) reveal a 46.4° dihedral angle between benzene rings, influencing packing and solubility .
d) 4-Chloro-2-[2-[4-[(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzonitrile ()
- Structure: A diazenyl (-N=N-) linker connects the benzonitrile ring to a methylphenyl group with a hydroxyethylamino substituent.
- Key Differences: The azo group enables π-conjugation, useful in dyes. The hydroxyethylamino group enhances hydrophilicity compared to the target compound’s aminoethyl group .
Physicochemical Properties
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